![molecular formula C18H19ClN2O5S B2628221 5-chloro-2-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide CAS No. 1904367-96-9](/img/structure/B2628221.png)
5-chloro-2-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide
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Description
The compound is an organic building block . It has been reported as an intermediate in the synthesis of glyburide . The linear formula of the compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 .
Synthesis Analysis
The compound has been reported as an intermediate in the synthesis of glyburide . The synthesis of this compound has been reported .Molecular Structure Analysis
The molecular weight of the compound is 368.84 . The InChI key of the compound is KVWWTCSJLGHLRM-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of glyburide .Physical And Chemical Properties Analysis
The compound has a melting point of 209-214 °C (lit.) . The SMILES string of the compound is COc1ccc (Cl)cc1C (=O)NCCc2ccc (cc2)S (N) (=O)=O .Safety and Hazards
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-16-7-6-14(19)10-17(16)27(23,24)20-8-9-21-11-13-4-2-3-5-15(13)26-12-18(21)22/h2-7,10,20H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUPYWBOQSFXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CC3=CC=CC=C3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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